
2-(2-Ethylcyclopropyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Ethylcyclopropyl)acetic acid is an organic compound with the molecular formula C7H12O2. It is characterized by the presence of a cyclopropyl ring substituted with an ethyl group and an acetic acid moiety. This compound is known for its interesting physical and chemical properties, making it a subject of study in various scientific fields.
Mechanism of Action
Target of Action
It’s worth noting that acetic acid and its derivatives often interact with various enzymes and receptors in the body .
Mode of Action
Acetic acid, a related compound, is known to interact with various enzymes and receptors, potentially altering their function .
Biochemical Pathways
For instance, acetic acid is a key molecule in metabolism, linking nutrient balance and cellular stress responses with gene transcription and protein function . Acetic acid is converted to acetyl coenzyme A (acetyl-CoA) by enzymes known as acyl-CoA short-chain synthetases .
Pharmacokinetics
The pharmacokinetics of non-steroidal anti-inflammatory drugs (nsaids), which include many acetic acid derivatives, are often described by the ladme model, which stands for liberation, absorption, distribution, metabolism, and elimination .
Result of Action
Acetic acid and its derivatives are known to have various effects, including antimicrobial, antiviral, and anti-inflammatory activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(2-Ethylcyclopropyl)acetic acid. For instance, the presence of acetic acid in aqueous forms can pose significant problems due to its acidic nature . The separation of acetic acid from its water phase is challenging, even though the boiling points are relatively distinct .
Biochemical Analysis
Biochemical Properties
2-(2-Ethylcyclopropyl)acetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it may act as a substrate for certain carboxylase enzymes, facilitating the formation of intermediate compounds in metabolic pathways. The interactions between this compound and these biomolecules are typically characterized by the formation of transient complexes, which can influence the rate and outcome of biochemical reactions .
Cellular Effects
This compound influences various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may modulate the activity of specific signaling proteins, leading to alterations in downstream signaling cascades. Additionally, this compound can impact gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcriptional activity of target genes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. This compound can act as an inhibitor or activator of certain enzymes, depending on the context. For instance, it may inhibit the activity of enzymes involved in fatty acid metabolism, leading to changes in lipid homeostasis. Additionally, this compound can influence gene expression by binding to transcription factors or other regulatory proteins, thereby modulating their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on physiological processes. At higher doses, it can exhibit toxic or adverse effects, such as disruptions in metabolic pathways or cellular damage. Threshold effects have been observed, where the compound’s impact becomes more pronounced beyond a certain dosage level .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as carboxylases and dehydrogenases, leading to the formation of intermediate compounds that participate in broader metabolic networks. This compound’s involvement in metabolic pathways can influence metabolic flux and the levels of specific metabolites, thereby affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s movement across cellular membranes and its localization within different cellular compartments. The distribution of this compound can influence its bioavailability and activity within target tissues .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. The subcellular localization of this compound can affect its activity and function, as it may interact with different biomolecules depending on its localization within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Ethylcyclopropyl)acetic acid typically involves the cyclopropanation of an appropriate precursor followed by functional group transformations to introduce the acetic acid moiety. One common method includes the reaction of ethyl diazoacetate with an alkene to form the cyclopropane ring, followed by hydrolysis to yield the acetic acid derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The process often includes steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Ethylcyclopropyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetic acid moiety to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives
Scientific Research Applications
2-(2-Ethylcyclopropyl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the synthesis of specialty chemicals and materials.
Comparison with Similar Compounds
Cyclopropylacetic acid: Similar structure but without the ethyl substitution.
2-Cyclopropylpropanoic acid: Similar structure with a propanoic acid moiety instead of acetic acid.
Uniqueness: 2-(2-Ethylcyclopropyl)acetic acid is unique due to the presence of both the ethyl group and the acetic acid moiety, which can influence its reactivity and interactions compared to other cyclopropyl derivatives .
Properties
IUPAC Name |
2-(2-ethylcyclopropyl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-2-5-3-6(5)4-7(8)9/h5-6H,2-4H2,1H3,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFOJGQPRLFTAOD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC1CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
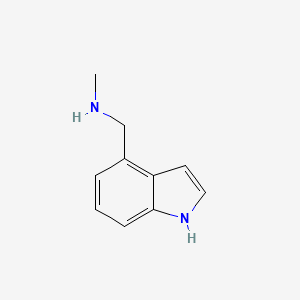
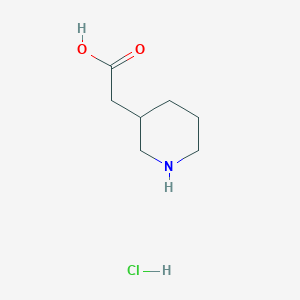

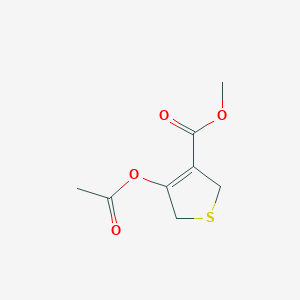
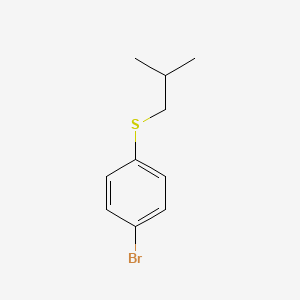
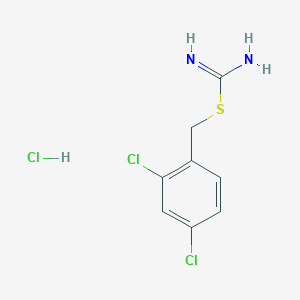

![1-[(Phenoxycarbonyl)oxy]-1H-pyrrole-2,5-dione](/img/structure/B1314145.png)




![1,3-Diethyl 2-[(3,4-dichlorophenyl)-methyl]propanedioate](/img/structure/B1314155.png)

